An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid (CAS: 13065-87-7)
An In-depth Technical Guide to 4-Amino-1-hydroxy-2-naphthoic acid (CAS: 13065-87-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-hydroxy-2-naphthoic acid, a multifaceted naphthoic acid derivative, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural amalgamation of an aminonaphthol core with a carboxylic acid moiety imparts a rich chemical reactivity and a promising, yet not fully elucidated, pharmacological profile. This guide provides a comprehensive technical overview of 4-Amino-1-hydroxy-2-naphthoic acid, consolidating its physicochemical properties, plausible synthetic routes, and potential biological activities. Drawing upon data from structurally related compounds, this document explores its potential as an antimicrobial and anticancer agent, with a particular focus on the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Detailed hypothetical experimental protocols and data interpretation frameworks are presented to empower researchers in their exploration of this intriguing molecule.
Introduction: The Chemical and Biological Landscape
4-Amino-1-hydroxy-2-naphthoic acid (C₁₁H₉NO₃) is a polycyclic aromatic organic compound.[1] Its structure is characterized by a naphthalene ring system substituted with an amino group at the 4-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position. This arrangement of functional groups suggests a predisposition for diverse chemical reactions and biological interactions.
The naphthoquinone and naphthoic acid scaffolds are prevalent in numerous natural products and have been extensively investigated for their therapeutic potential.[2][3] Derivatives of these core structures are known to exhibit a wide array of biological effects, including antimicrobial, antifungal, antiviral, and anticancer activities.[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl group of the carboxylic acid), along with the nucleophilic amino group, makes 4-Amino-1-hydroxy-2-naphthoic acid a prime candidate for interaction with biological macromolecules.
Physicochemical Properties & Analytical Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 13065-87-7 | [] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
| Melting Point | Not reported | - |
Analytical Methods
Hypothetical HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
This method would serve as a starting point for optimization to achieve efficient separation and quantification.
Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. Predicted shifts would show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the amino, hydroxyl, and carboxylic acid protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H and C=C bonds.
Synthesis Strategies: A Plausible Approach
A definitive, detailed synthesis protocol for 4-Amino-1-hydroxy-2-naphthoic acid is not prominently described in publicly available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. One potential route could start from 1-naphthol.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for 4-Amino-1-hydroxy-2-naphthoic acid.
Step-by-Step Methodology:
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Nitration of 1-Naphthol: 1-Naphthol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, primarily at the 4-position, yielding 4-nitro-1-naphthol. The reaction conditions must be carefully controlled to avoid over-nitration and side product formation.
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Carboxylation: The resulting 4-nitro-1-naphthol undergoes a Kolbe-Schmitt reaction. The phenoxide, formed by treatment with a strong base, is heated under a high pressure of carbon dioxide to introduce a carboxylic acid group at the 2-position, ortho to the hydroxyl group. This step would yield 1-hydroxy-4-nitro-2-naphthoic acid.
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Reduction of the Nitro Group: The nitro group of 1-hydroxy-4-nitro-2-naphthoic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. This final step yields the target molecule, 4-Amino-1-hydroxy-2-naphthoic acid.
Self-Validation and Causality: Each step in this proposed synthesis is a well-established named reaction in organic chemistry. The regioselectivity of the nitration is directed by the activating hydroxyl group. The Kolbe-Schmitt reaction is a standard method for the ortho-carboxylation of phenols. The reduction of a nitro group to an amine is a high-yielding and reliable transformation. Purification at each step, likely by recrystallization or column chromatography, would be critical to ensure the purity of the final product.
Potential Biological Activities and Mechanisms of Action
While direct biological data for 4-Amino-1-hydroxy-2-naphthoic acid is scarce, the activities of structurally similar compounds provide a strong basis for predicting its pharmacological profile.
Antimicrobial and Antifungal Potential
Naphthoquinone and its derivatives are well-documented for their antimicrobial properties.[3] The proposed mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death in microorganisms. Additionally, these compounds can act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes and proteins.
Hypothetical Antimicrobial Assay Protocol:
A broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Preparation of Stock Solution: A stock solution of 4-Amino-1-hydroxy-2-naphthoic acid is prepared in DMSO.
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Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.
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Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
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Incubation: The plates are incubated under optimal growth conditions.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity and the Aryl Hydrocarbon Receptor (AhR) Pathway
A compelling area of investigation for 4-Amino-1-hydroxy-2-naphthoic acid is its potential interaction with the Aryl Hydrocarbon Receptor (AhR). The structurally related microbial metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified as a potent AhR agonist.[5] The AhR is a ligand-activated transcription factor involved in regulating cellular processes such as xenobiotic metabolism, cell cycle control, and apoptosis.
The AhR Signaling Pathway:
Caption: Hypothesized activation of the AhR signaling pathway.
Experimental Validation of AhR Agonism:
To investigate whether 4-Amino-1-hydroxy-2-naphthoic acid acts as an AhR agonist, a reporter gene assay can be employed.
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Cell Culture: A human cell line (e.g., HepG2) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs).
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Treatment: The transfected cells are treated with varying concentrations of 4-Amino-1-hydroxy-2-naphthoic acid. A known AhR agonist (e.g., TCDD) is used as a positive control.
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Luciferase Assay: After an appropriate incubation period, the cells are lysed, and luciferase activity is measured.
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Data Analysis: An increase in luciferase activity in a dose-dependent manner would indicate that the compound activates the AhR signaling pathway.
Further validation could involve measuring the induction of AhR target genes, such as CYP1A1, at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
Cytotoxicity Assays:
The potential anticancer effects can be evaluated using standard cytotoxicity assays, such as the MTT or SRB assay, on a panel of human cancer cell lines.
| Assay | Principle | Endpoint |
| MTT Assay | Mitochondrial reductase activity in viable cells | Colorimetric measurement of formazan production |
| SRB Assay | Staining of total cellular protein | Colorimetric measurement of protein content |
These assays would provide IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Future Directions and Drug Development Potential
The structural features and the predicted biological activities of 4-Amino-1-hydroxy-2-naphthoic acid position it as a promising lead compound for drug discovery. Future research should focus on:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol are paramount.
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In-depth Biological Evaluation: Comprehensive screening against a wide range of microbial pathogens and cancer cell lines is necessary to identify its specific therapeutic potential.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its rational development.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
Conclusion
4-Amino-1-hydroxy-2-naphthoic acid is a molecule with considerable untapped potential. While a comprehensive body of research dedicated solely to this compound is yet to be established, the available information on related structures strongly suggests a promising future in the development of novel therapeutic agents. This guide provides a foundational framework for researchers to embark on the systematic investigation of this intriguing compound, from its fundamental chemistry to its potential applications in medicine.
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